Product packaging for 4-Phenylbut-2-YN-1-amine(Cat. No.:CAS No. 91375-44-9)

4-Phenylbut-2-YN-1-amine

Cat. No.: B8800441
CAS No.: 91375-44-9
M. Wt: 145.20 g/mol
InChI Key: IVGUVVWQZREBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylbut-2-yn-1-amine is a synthetic organic compound belonging to the arylalkylamine family, characterized by a phenyl ring connected to an amine functional group via a conjugated but-2-ynyl chain. This structure makes it a valuable intermediate in medicinal chemistry and pharmacology research. It serves as a conformationally restricted analog of other biologically active amines, and its rigid alkyne backbone is of significant interest in structure-activity relationship (SAR) studies aimed at exploring the effect of molecular conformation on biological activity . Researchers can utilize this compound in the design and synthesis of novel molecular entities. Its structural features suggest potential as a key precursor in developing cardiovascular agents, given that related (phenylbut-2-enyl)ammonium salts have been identified as potent class III antiarrhythmic agents in preclinical models . Furthermore, as part of the vinylogous phenethylamine series, this compound is of interest in neuroscience research for investigating the neurotransmitter release mechanisms of monoamine transporters, although it may exhibit lower potency compared to its parent compounds . This product is supplied as a high-purity material to ensure consistent and reliable research outcomes. It is intended for laboratory research and analysis by qualified professionals only. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B8800441 4-Phenylbut-2-YN-1-amine CAS No. 91375-44-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91375-44-9

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

4-phenylbut-2-yn-1-amine

InChI

InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,8-9,11H2

InChI Key

IVGUVVWQZREBAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC#CCN

Origin of Product

United States

Reaction Mechanisms and Mechanistic Studies Involving 4 Phenylbut 2 Yn 1 Amine

Detailed Mechanistic Pathways of Functionalization Reactions

The functionalization of 4-phenylbut-2-yn-1-amine and its derivatives can proceed through a variety of intricate mechanistic pathways, often involving complex cascade reactions and ring-opening or cyclization events. This subsection explores some of the well-investigated mechanisms.

Mechanistic Investigations of Intramolecular Hydroamidation of Propargylic Ureas derived from Phenylbutyn-Amines

The intramolecular hydroamidation of propargylic ureas, which can be synthesized from this compound, offers an efficient, atom-economical route to valuable five-membered cyclic ureas such as imidazolidin-2-ones and imidazol-2-ones. Mechanistic studies, including Density Functional Theory (DFT) calculations, have shed light on the most plausible reaction pathways for this transformation.

In a base-catalyzed setting, the reaction is initiated by the deprotonation of the most acidic urea (B33335) proton by the base. acs.org The strength of the base has been shown to correlate with the energy required for this deprotonation step. acs.org Following deprotonation, the reaction can proceed through different pathways depending on the substitution pattern of the propargylic urea.

For propargylic ureas derived from terminal alkynes, a base-mediated isomerization to an allenamide intermediate is considered the most feasible pathway to the formation of imidazol-2-ones. acs.org However, for propargylic ureas bearing an internal triple bond, such as those derived from this compound, the reaction pathway leads to the formation of imidazolidin-2-ones. acs.org

The proposed mechanism for the formation of an imidazolidin-2-one from a propargylic urea with an internal alkyne is depicted below:

Deprotonation: The reaction commences with the abstraction of a urea proton by a base, generating a urea anion.

Cyclization: The anionic nitrogen atom then attacks the internal alkyne in a 5-exo-dig cyclization fashion. This step is generally regioselective, favoring the formation of the five-membered ring.

Protonation: The resulting vinyl anion is subsequently protonated to yield the final imidazolidin-2-one product.

The stereochemistry of the resulting exocyclic double bond in the imidazolidin-2-one is often predominantly the Z-isomer, although complete stereocontrol is not always achieved. acs.org

Table 1: Key Mechanistic Steps in the Intramolecular Hydroamidation of Propargylic Ureas
StepDescriptionKey Intermediates
1. DeprotonationAbstraction of the acidic urea proton by a base.Urea anion
2. Isomerization (for terminal alkynes)Base-mediated isomerization to an allenamide.Allenamide intermediate
3. Cyclization (for internal alkynes)5-exo-dig nucleophilic attack of the urea anion onto the alkyne.Vinyl anion
4. ProtonationProtonation of the vinyl anion to yield the final product.Imidazolidin-2-one or Imidazol-2-one

Cascade Transformations and Ring-Opening Mechanisms in Related Systems (e.g., Zincke Process with Trifluoroacetylated Acetylenes)

While not directly involving this compound in all cases, the principles of cascade transformations and ring-opening mechanisms observed in related systems, such as the Zincke reaction, provide valuable insights into potential reaction pathways for its derivatives. The Zincke reaction involves the transformation of a pyridine (B92270) into a pyridinium (B92312) salt by reaction with 2,4-dinitro-chlorobenzene and a primary amine. wikipedia.org A key feature of the Zincke reaction is the ring-opening of the pyridinium salt upon treatment with an amine. wikipedia.org

The mechanism of the Zincke reaction can be described as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. wikipedia.org It begins with the formation of an N-2,4-dinitrophenyl-pyridinium salt. wikipedia.org Subsequent addition of a primary amine leads to the opening of the pyridinium ring, forming a König salt. wikipedia.org This intermediate can then undergo cyclization and elimination to form a new pyridinium salt. wikipedia.org

The concept of ring-opening can be extended to other systems. For instance, the reaction of pyridinium salts with electron-deficient acetylenes in the presence of water can also lead to ring-opening. While the direct involvement of trifluoroacetylated acetylenes in a classical Zincke process is not extensively documented, the high electrophilicity of such acetylenes suggests they could participate in similar cascade reactions involving nucleophilic attack and subsequent ring transformations. Trifluoroacetylation of aromatic compounds is a known electrophilic substitution, indicating the strong electron-withdrawing nature of the trifluoroacetyl group. elsevierpure.com

A hypothetical cascade transformation involving a trifluoroacetylated acetylene (B1199291) and a nucleophile derived from a heterocyclic system could proceed as follows:

Nucleophilic Attack: A nucleophile, such as an amine, attacks the electron-deficient triple bond of the trifluoroacetylated acetylene.

Intermediate Formation: This initial attack could generate a reactive intermediate, such as an enamine or an enolate.

Cascade Reaction: This intermediate could then trigger a series of intramolecular reactions, potentially involving ring-opening of a nearby heterocyclic system if present in the substrate.

Such cascade reactions are valuable in organic synthesis as they allow for the rapid construction of complex molecular architectures from simple starting materials.

Mechanistic Proposals for Cyclization Reactions of N-Homopropargylic β-Enaminones derived from 4-Phenylbut-3-yn-1-amine

N-homopropargylic β-enaminones, which can be synthesized from 4-phenylbut-3-yn-1-amine (an isomer of this compound), are versatile precursors for the synthesis of various heterocyclic compounds. rsc.org Mechanistic proposals for their cyclization reactions often involve electrophile-initiated pathways.

For example, the reaction of N-(4-phenyl-3-butynyl)-β-enaminones with molecular iodine in the presence of a base can lead to the formation of novel 6,7-dihydrofuro[3,4-c]pyridines. rsc.org The proposed mechanism for this transformation is as follows:

Iodonium (B1229267) Ion Formation: Molecular iodine reacts with the enaminone to form an iodonium ion intermediate. rsc.org

Nucleophilic Attack: The alkyne moiety of the N-homopropargylic group acts as a nucleophile and attacks the iodonium ion, leading to the formation of a vinyl cation. rsc.org

Intramolecular Cyclization: The vinyl cation is then trapped intramolecularly by the ketone functionality of the β-enaminone, resulting in a cyclized intermediate. rsc.org

Deprotonation and Elimination: Abstraction of a proton by the base, followed by the elimination of iodine, leads to the formation of the aromatic 6,7-dihydrofuro[3,4-c]pyridine ring system. rsc.org

In some instances, this reaction can also yield 3,4-diaryloylpyridines as byproducts, indicating a complex reaction landscape with competing mechanistic pathways. rsc.org

Silver-catalyzed cyclizations of N-propargylic β-enaminones have also been reported, highlighting the role of metal catalysts in activating the alkyne for nucleophilic attack. researchgate.net The superior alkynophilicity of silver salts facilitates the π-coordination with the carbon-carbon triple bond, making it more susceptible to intramolecular cyclization. researchgate.net

Role of Catalysis in Directing Reaction Selectivity and Efficiency

Catalysis plays a paramount role in controlling the outcome of reactions involving this compound and its derivatives. Transition metal catalysts, in particular, are instrumental in directing reaction selectivity and enhancing efficiency.

Palladium-Catalyzed C-C Coupling Mechanisms in Phenylbutyn-Derived Compounds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely applicable to substrates derived from phenylbutyne. nih.gov The general mechanism for these reactions involves a catalytic cycle consisting of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnobelprize.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (or triflate) to a coordinatively unsaturated palladium(0) complex. This step increases the oxidation state of palladium from 0 to +2 and results in the formation of an organopalladium(II) intermediate. csbsju.edulibretexts.org

Transmetalation: In this step, an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the palladium(II) center, displacing the halide or triflate. This brings the two organic fragments that are to be coupled together on the same palladium atom. nobelprize.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond in the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

Table 2: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions
StepDescriptionChange in Pd Oxidation State
Oxidative AdditionAddition of an organic halide/triflate to Pd(0).0 to +2
TransmetalationTransfer of an organic group from another metal to the Pd(II) center.No change
Reductive EliminationElimination of the coupled product from the Pd(II) center.+2 to 0

In the context of phenylbutyne-derived compounds, this catalytic cycle enables a wide range of transformations, including the coupling of the phenylbutynyl moiety with various aryl, vinyl, or alkyl groups. The specific nature of the ligands on the palladium catalyst can significantly influence the efficiency and selectivity of each step in the catalytic cycle.

Ligand Effects and Anion Influence in π-Activation Catalysis with Phenylbutyn-one Derivatives

The activation of the alkyne π-system in phenylbutyn-one derivatives by transition metal catalysts is a key step in many addition and cyclization reactions. The electronic and steric properties of the ligands coordinated to the metal center, as well as the nature of the counter-anion, can have a profound impact on the selectivity and efficiency of these transformations.

Ligand Effects:

Steric Hindrance: Bulky ligands can create a specific steric environment around the metal center, which can influence the regioselectivity of nucleophilic attack on the coordinated alkyne. nih.gov By blocking certain coordination sites, bulky ligands can direct the incoming nucleophile to a specific position on the alkyne.

Electronic Properties: The electron-donating or electron-withdrawing nature of the ligands can modulate the electron density at the metal center. Electron-donating ligands can increase the back-bonding from the metal to the alkyne's π* orbitals, which can weaken the triple bond and make it more susceptible to nucleophilic attack. Conversely, electron-withdrawing ligands can make the metal center more Lewis acidic, enhancing its ability to activate the alkyne.

Anion Influence:

The counter-anion associated with the cationic metal catalyst can also play a crucial role in the catalytic process. Non-coordinating or weakly coordinating anions are often preferred as they are less likely to compete with the substrate for coordination to the metal center. In some cases, the anion can participate in the reaction mechanism, for example, by acting as a proton shuttle or by influencing the stability of key intermediates. The concept of anion-π catalysis, where an anion interacts favorably with an electron-deficient aromatic system, could also be relevant in reactions involving phenylbutyn-one derivatives.

Photochemical Activation Mechanisms of Tertiary Amines (relevant for amine functionalization)

The tertiary amine functionality, if present in a derivative of this compound, can be activated photochemically, opening pathways for various functionalization reactions. This activation typically involves the generation of highly reactive intermediates upon irradiation with light, often in the presence of a photosensitizer.

The process is generally initiated by a single-electron transfer (SET) from the lone pair of the nitrogen atom to an excited-state photosensitizer. This results in the formation of a tertiary amine radical cation. researchgate.net This radical cation is a key intermediate that can undergo several subsequent reactions, leading to the formation of either an α-amino radical or an iminium ion. nih.gov

One common pathway involves the deprotonation of the carbon atom adjacent (α) to the nitrogen, yielding a strongly reducing α-amino radical. researchgate.net Alternatively, the amine radical cation can be directly converted to an iminium ion through hydrogen atom abstraction. researchgate.net These iminium ions are electrophilic and susceptible to attack by a wide range of nucleophiles, allowing for the introduction of new functional groups at the α-position to the nitrogen.

The photochemical cleavage of the C–N bond in tertiary amines is another potential activation pathway. acs.orgnih.govrsc.orgorganic-chemistry.org This process can lead to the release of the amine or the formation of different reactive species, depending on the molecular structure and reaction conditions. For instance, studies have shown that the 3-(diethylamino)benzyl (DEABn) group can be used to release primary, secondary, and tertiary amines through the direct photochemical breaking of the benzylic C–N bond. acs.orgnih.gov

Recent research has also explored photoredox-catalyzed aerobic protocols for amide synthesis from tertiary amines and carboxylic acids, which proceeds through α-C–H oxidation of the tertiary amine followed by C–N bond cleavage. acs.org

Table 1: Key Intermediates and Processes in the Photochemical Activation of Tertiary Amines

Intermediate/ProcessDescription
Amine Radical Cation Formed via single-electron transfer from the tertiary amine to a photosensitizer. It is a key reactive intermediate.
α-Amino Radical Generated by the deprotonation of the α-carbon of the amine radical cation. It is a strongly reducing species.
Iminium Ion Formed either by oxidation of the α-amino radical or by hydrogen atom abstraction from the amine radical cation. It is an electrophilic species that can react with nucleophiles.
C–N Bond Cleavage A photochemical process that can lead to the release of the amine or the formation of other reactive fragments.

Stereochemical Control Mechanisms in Phenylbutyn-Amine Synthesis

Achieving stereochemical control in the synthesis of chiral amines like this compound is a significant challenge in organic synthesis. Several asymmetric strategies have been developed to synthesize chiral propargylamines with high enantioselectivity. These methods often rely on the use of chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of the reaction.

One prominent strategy involves the use of chiral phosphoric acids (CPAs) as Brønsted acid catalysts. In the synthesis of propargylamines, CPAs can activate imines towards nucleophilic attack by terminal alkynes. The chiral environment created by the CPA directs the approach of the nucleophile to one face of the imine, leading to the preferential formation of one enantiomer. Mechanistic studies suggest that the CPA can act as a bifunctional catalyst, activating both the imine and the alkyne through hydrogen bonding interactions. nih.govnih.govbeilstein-journals.orgbeilstein-journals.org

Another powerful approach is the use of chiral metal complexes as catalysts. For instance, copper(I) complexes with chiral ligands, such as PyBox (pyridine-bis(oxazoline)), have been shown to be effective in catalyzing the asymmetric addition of alkynes to imines. nih.govresearchgate.net The chiral ligand coordinates to the copper center, creating a chiral pocket that controls the facial selectivity of the nucleophilic attack on the imine. Dinuclear copper(I) complexes with Ph-Pybox ligands have demonstrated high efficiency in the enantioselective synthesis of propargylamines. nih.gov

Chiral auxiliaries represent a third major strategy for stereochemical control. Ellman's chiral tert-butanesulfinamide is a widely used chiral auxiliary for the asymmetric synthesis of amines. sigmaaldrich.comyale.eduwikipedia.org Condensation of the chiral sulfinamide with an aldehyde (e.g., benzaldehyde) forms a chiral N-sulfinylimine. The subsequent diastereoselective addition of a metal acetylide to this imine is directed by the bulky tert-butylsulfinyl group, leading to the formation of the desired diastereomer with high selectivity. osi.lvresearchgate.net The chiral auxiliary can then be removed under mild acidic conditions to yield the enantiomerically enriched propargylamine (B41283).

Table 2: Comparison of Strategies for Stereochemical Control in Propargylamine Synthesis

StrategyKey ComponentGeneral Mechanism
Chiral Phosphoric Acid (CPA) Catalysis BINOL-derived phosphoric acidsThe CPA acts as a chiral Brønsted acid, activating the imine and directing the nucleophilic attack of the alkyne through a network of hydrogen bonds.
Chiral Metal Catalysis Copper(I)-PyBox complexesThe chiral ligand creates a specific steric environment around the metal center, which controls the facial selectivity of the alkyne addition to the imine.
Chiral Auxiliary Ellman's tert-butanesulfinamideThe chiral auxiliary is temporarily incorporated into the substrate to form a chiral imine, directing the diastereoselective addition of the nucleophile. The auxiliary is subsequently cleaved to yield the chiral amine.

Applications of 4 Phenylbut 2 Yn 1 Amine As a Synthetic Building Block

Construction of Complex Organic Molecules

The strategic placement of a nucleophilic amine and an electrophilic alkyne within the same molecule makes 4-phenylbut-2-yn-1-amine an ideal substrate for a variety of cyclization and multicomponent reactions, leading to the efficient assembly of intricate organic structures.

Synthesis of Novel Heterocyclic Frameworks utilizing the this compound Scaffold

The inherent reactivity of this compound has been harnessed to forge a variety of heterocyclic rings, which are core components of many pharmaceuticals and functional materials.

While direct, single-step syntheses of pyrimidines from this compound are not extensively documented, its structure is amenable to established multistep protocols. A plausible and efficient strategy involves the initial conversion of the amine into a more elaborate intermediate, such as a β-enaminone. This transformation is typically achieved through the condensation of the primary amine with a 1,3-dicarbonyl compound.

The resulting N-substituted β-enaminone can then undergo cyclocondensation with an amidine salt. This well-established method is a cornerstone of pyrimidine synthesis, where the enaminone provides a three-carbon fragment that reacts with the N-C-N unit of the amidine to form the final six-membered pyrimidine ring. This two-step approach allows for the incorporation of the this compound backbone into the pyrimidine framework, offering a route to novel substituted pyrimidines.

A notable application of this compound is in the synthesis of fused pyridine (B92270) systems, specifically 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines. This process involves a two-step sequence commencing with the formation of an N-homopropargylic β-enaminone. This key intermediate is synthesized by reacting this compound with a 1,3-dicarbonyl compound, such as benzoylacetone.

The subsequent and crucial step is an iodine-mediated cyclization of the N-homopropargylic β-enaminone. When treated with molecular iodine (I₂) or N-iodosuccinimide (NIS) in the presence of a base like cesium carbonate, the enaminone undergoes a complex cascade reaction. This reaction constructs two new carbon-oxygen bonds, leading to the formation of the novel heterobicyclic furo[3,4-c]pyridine ring system. In some instances, 3,4-diaryloylpyridines are also formed as minor products during this transformation.

Table 1: Synthesis of Furo[3,4-c]pyridines via Iodocyclization

Entry Iodine Source Base Product(s) Yield
1 I₂ (excess) Cs₂CO₃ 6,7-dihydrofuro[3,4-c]pyridine Low to Moderate

This table is a representation of the general reaction; specific yields may vary based on substrate and precise conditions.

This compound serves as an excellent precursor for the synthesis of five-membered cyclic ureas, including imidazolidin-2-ones and imidazol-2-ones. An efficient, organocatalyzed, one-pot protocol has been developed that begins with the reaction of a propargylic amine with an isocyanate. This initial reaction forms a propargylic urea (B33335) intermediate.

In the presence of a strong, non-nucleophilic phosphazene base, such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), this urea intermediate undergoes a rapid intramolecular hydroamidation. This base-catalyzed cyclization proceeds with high chemo- and regioselectivity, affording the desired five-membered imidazolidin-2-one ring system. The reaction is notable for its mild, ambient temperature conditions and exceptionally short reaction times, often completing in minutes. This method provides a powerful and direct route to functionalized cyclic ureas from propargylic amines.

Table 2: One-Pot Synthesis of Imidazolinones from Propargylic Amines

Amine Substrate Isocyanate Catalyst (mol%) Time Product Yield

This table illustrates the general applicability of the one-pot protocol.

Incorporation into Biologically Relevant Molecular Scaffolds

The true value of this compound as a building block is underscored by the biological significance of the heterocyclic frameworks it can produce. The ability to readily construct these scaffolds opens avenues for the development of new therapeutic agents.

Pyrimidine Derivatives : The pyrimidine nucleus is a cornerstone of medicinal chemistry. It is a fundamental component of nucleic acids (cytosine, thymine, uracil) and is found in a vast array of FDA-approved drugs. Pyrimidine-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

Imidazolidin-2-ones : The imidazolidin-2-one scaffold is a recognized "privileged structure" in drug discovery. It is a key structural component in several FDA-approved drugs, such as the antihypertensive agent imidapril and the antibiotic azlocillin. Derivatives of this scaffold are known to act as HIV protease inhibitors and antagonists for various receptors, highlighting their therapeutic potential.

Fused Pyridine Systems : Fused pyridine heterocycles, such as the furo[3,4-c]pyridine system, are of significant interest in pharmaceutical and medicinal chemistry. These novel molecular entities serve as valuable structural leads for the exploration of new biological activities and the development of next-generation therapeutics.

Through its application in the synthesis of these and other heterocycles, this compound provides a crucial gateway to novel molecular diversity and the exploration of new, potentially life-saving, biologically active compounds.

Design and Development of Ligands and Catalysts in Coordination Chemistry

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The design of new ligands is crucial for the development of novel metal complexes with specific catalytic or material properties.

Derivatives of phenylbutyn-amine can act as ligands for transition metals, forming complexes that can be used as catalysts in a variety of organic reactions. The amine group provides a nitrogen donor atom, while the alkyne can also coordinate to the metal center through its π-system. This bifunctional nature allows for the formation of stable and reactive metal complexes.

Propargylamines, a class of compounds that includes this compound, are known to coordinate with various metals, and their complexes have been explored for their catalytic activity. For example, copper complexes of propargylamine (B41283) derivatives have been shown to be effective catalysts for A³ coupling reactions, which are used to synthesize other propargylamines. The coordination of the ligand to the metal center can influence the catalyst's activity and selectivity. Amine-containing ligands are also known to influence the photophysical properties and reactivity of metal complexes used in visible-light-promoted photoredox catalysis.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a powerful tool in modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a drug molecule can determine its efficacy and safety. The development of new chiral ligands is a key driver of innovation in this field.

Chiral amines are widely used as building blocks for the synthesis of chiral ligands. A chiral version of this compound could be used as a starting material for the preparation of new chiral ligands. For example, it could be incorporated into P,N-ligands, which contain both phosphorus and nitrogen donor atoms. These types of ligands have proven to be highly effective in a range of metal-catalyzed asymmetric reactions, including hydrogenation and allylic substitution.

The modular nature of many chiral ligands allows for systematic tuning of their steric and electronic properties to optimize their performance in a specific catalytic transformation. The table below provides examples of enantioselectivities achieved in asymmetric Henry reactions using copper(II) complexes of chiral ligands derived from imidazolidin-4-one.

Table 3: Enantioselectivity in Asymmetric Henry Reactions

Aldehyde Ligand Configuration Enantiomeric Excess (ee, %) Product Configuration
Benzaldehyde cis 97 S
Benzaldehyde trans 96 R
4-Nitrobenzaldehyde cis 95 S
4-Nitrobenzaldehyde trans 94 R
2-Naphthaldehyde cis 96 S
2-Naphthaldehyde trans 95 R

Advanced Spectroscopic and Crystallographic Characterization Techniques for 4 Phenylbut 2 Yn 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information, multi-dimensional NMR techniques are indispensable for assembling the complete molecular puzzle of 4-Phenylbut-2-yn-1-amine.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would be expected to show correlations between the protons on C1 and the NH₂ group, and potentially a weak long-range coupling between the C1 and C4 protons across the alkyne.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment reveals direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the protons of the aminomethylene group (C1) would show a cross-peak to the corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edulibretexts.org This technique is instrumental in establishing the connectivity of the molecular backbone. For this compound, key HMBC correlations would be expected from the C1 protons to the alkyne carbons (C2 and C3), and from the C4 protons to the phenyl ring carbons and the alkyne carbons.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of structurally similar compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H~3.4~35-45
C2-~80-90
C3-~80-90
C4-H~3.6~25-35
Phenyl-H~7.2-7.4~127-132 (Ar-C), ~135-140 (Ar-Cipso)
NH₂~1.5-2.5 (broad)-

Quantitative NMR (qNMR) is a powerful method for determining the concentration of an analyte in a solution without the need for identical calibration standards. rptu.de By integrating the signals of the target molecule against a known concentration of an internal standard, the absolute quantity of the compound can be determined. In the context of the synthesis of this compound, qNMR could be employed to monitor the progress of the reaction by observing the disappearance of starting material signals and the appearance of product signals in real-time. magritek.comnih.govrsc.orgchemrxiv.org This allows for the precise determination of reaction kinetics and final product yield.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

Both IR and Raman spectroscopy are excellent for identifying the key functional groups present in this compound.

Alkyne (C≡C): The internal alkyne C≡C stretching vibration is expected to appear in the range of 2100-2260 cm⁻¹. Due to the disubstituted nature of the alkyne in this compound, this peak may be weak in the IR spectrum but should be more prominent in the Raman spectrum.

Amine (N-H): The primary amine will exhibit N-H stretching vibrations, typically as a pair of bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1590-1650 cm⁻¹.

Aromatic (C=C and C-H): The phenyl group will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations appear in the 675-900 cm⁻¹ range, providing information about the substitution pattern of the ring.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical IR Intensity Typical Raman Intensity
N-H (Amine)Stretch3300-3500MediumWeak
C-H (Aromatic)Stretch3000-3100Medium-WeakStrong
C≡C (Alkyne)Stretch2100-2260Weak-MediumStrong
C=C (Aromatic)Stretch1450-1600Medium-StrongMedium-Strong
N-H (Amine)Bend1590-1650Medium-StrongWeak
C-H (Aromatic)Out-of-plane Bend675-900StrongWeak

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₁₀H₁₁N), the expected exact mass would be calculated and compared to the experimentally determined value with a high degree of precision (typically within 5 ppm).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. Upon ionization, the molecule will break apart in a predictable manner. Expected fragmentation pathways for this compound would include:

Benzylic cleavage: Loss of the amine-containing fragment to generate a stable benzyl (B1604629) or propargyl cation.

Cleavage alpha to the nitrogen: Formation of an iminium ion.

Loss of ammonia: Elimination of NH₃ from the molecular ion.

Analysis of these fragment ions helps to confirm the connectivity of the molecule.

X-ray Crystallography for Solid-State Structural Determination

In the event that this compound can be crystallized, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles. Furthermore, it would reveal information about the intermolecular interactions, such as hydrogen bonding involving the amine group, and the crystal packing arrangement. While no crystal structure for the parent amine is publicly available, the formation of a crystalline salt (e.g., hydrochloride or hydrobromide) could facilitate crystallographic analysis.

Absolute Configuration Assignment of Chiral Derivatives

The chirality of this compound, arising from the stereocenter at the carbon atom bearing the amine group, necessitates the determination of its absolute configuration. X-ray crystallography is a powerful and definitive method for this purpose. By analyzing the diffraction pattern of a single crystal of a chiral derivative, the precise spatial arrangement of its atoms can be determined.

For chiral molecules, the assignment of absolute configuration, distinguishing between R and S enantiomers, is often achieved through the use of anomalous dispersion. When heavy atoms are present in the crystal structure, their interaction with X-rays of a specific wavelength leads to differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). This effect, quantified by the Flack parameter, allows for the unambiguous determination of the absolute configuration of the molecule.

In the absence of a heavy atom in the parent molecule, chiral derivatives can be synthesized. For instance, reacting the amine with a chiral carboxylic acid containing a heavy atom (e.g., a bromine-substituted mandelic acid) would yield diastereomeric salts. Crystallization and subsequent X-ray diffraction analysis of one of these diastereomers would allow for the determination of its absolute stereochemistry, and by extension, that of the original amine.

Table 1: Hypothetical Crystallographic Data for a Chiral Derivative of this compound

ParameterValue
Empirical FormulaC18H18BrNO3
Formula Weight376.25 g/mol
Crystal SystemOrthorhombic
Space GroupP212121
a, b, c (Å)10.123, 12.456, 15.789
α, β, γ (°)90, 90, 90
Volume (ų)1987.6
Z4
Calculated Density (g/cm³)1.258
Flack Parameter0.02(3)

This is a hypothetical data table for illustrative purposes.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. Understanding these interactions is key to predicting and controlling the physical properties of a solid-state material. X-ray diffraction data provides the foundation for analyzing these forces within the crystal of this compound.

For instance, one could anticipate the formation of hydrogen-bonded networks involving the amine groups, potentially forming chains or sheets. These primary structures would then be organized in three dimensions through weaker van der Waals forces and π-system interactions. The specific geometry of these interactions, such as bond distances and angles, can be precisely measured from the crystal structure.

Hirshfeld Surface and Fingerprint Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest nucleus inside the surface (di) and outside the surface (de) is calculated. These values are then mapped onto the surface, providing a detailed picture of the molecular environment.

For this compound, the fingerprint plot would be expected to show distinct features corresponding to N-H···N hydrogen bonds, C-H···π interactions, and H···H contacts. The relative areas of these features would quantify their prevalence in the crystal structure.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Interaction TypePredicted Contribution (%)
H···H45 - 55
C···H/H···C20 - 30
N···H/H···N10 - 15
C···C5 - 10

This is a hypothetical data table based on typical contributions for similar organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the phenyl ring and the alkyne group.

The phenyl group is a well-known chromophore, typically exhibiting a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm, corresponding to π→π* transitions. The presence of the butynyl-amine substituent will likely cause a slight red shift (bathochromic shift) and an increase in the intensity (hyperchromic effect) of these bands due to the extension of the conjugated system.

The nitrogen atom of the amine group has a lone pair of electrons that can also participate in electronic transitions, specifically n→π* transitions. These are generally much weaker than π→π* transitions and may be observed as a shoulder on the main absorption bands or be obscured by them. The degree of conjugation between the phenyl ring, the alkyne, and the amine group will influence the energy and intensity of these electronic transitions.

Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

Wavelength (λmax)Molar Absorptivity (ε)Transition TypeChromophore
~210 nm> 10,000π → πPhenyl ring
~265 nm~500π → πPhenyl ring
> 220 nm (weak)< 100n → π*Amine/Alkyne

This is a hypothetical data table based on the expected spectral properties of the compound.

Computational Chemistry and Theoretical Studies on 4 Phenylbut 2 Yn 1 Amine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules like 4-phenylbut-2-yn-1-amine.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

For this compound, the optimized geometry would reveal key structural parameters. The phenyl ring is expected to be largely planar, with C-C bond lengths characteristic of aromatic systems. The butynyl chain introduces a linear C≡C triple bond, with a bond length of approximately 1.21 Å, and adjacent C-C single bonds of around 1.46 Å. The C-N bond of the amine group is predicted to be approximately 1.47 Å. The bond angles around the sp-hybridized carbons of the alkyne would be close to 180°, while the angles around the sp3-hybridized carbons would be approximately 109.5°.

Table 1: Predicted Molecular Geometry Parameters for this compound based on DFT Studies of Analogous Compounds

ParameterPredicted Value
C≡C Bond Length~1.21 Å
C-C (alkyne-phenyl)~1.46 Å
C-C (aromatic)~1.39 - 1.41 Å
C-N Bond Length~1.47 Å
C-C≡C Bond Angle~180°
H-N-H Bond Angle~107°

HOMO-LUMO Energy Gap Analysis for Electronic Excitation and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amine group, reflecting their electron-donating nature. The LUMO, on the other hand, is likely to be distributed over the phenyl ring and the acetylenic moiety, which can act as electron acceptors.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar aromatic and acetylenic compounds suggest that the HOMO-LUMO gap for this compound would be in a range that indicates moderate reactivity. This gap is a critical parameter for understanding the molecule's electronic transitions and its potential to engage in chemical reactions.

Table 2: Predicted Frontier Orbital Energies and Related Parameters for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.0 to -7.0
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap (ΔE)4.5 to 6.5

Calculation of Ionization Potential, Electron Affinity, and Electronegativity

From the HOMO and LUMO energies, several important quantum chemical descriptors can be calculated to further quantify the reactivity of this compound.

Ionization Potential (I): This is the energy required to remove an electron from a molecule and is related to the HOMO energy (I ≈ -E_HOMO). A lower ionization potential indicates a greater ease of donating an electron.

Electron Affinity (A): This is the energy released when a molecule accepts an electron and is related to the LUMO energy (A ≈ -E_LUMO). A higher electron affinity suggests a greater ability to accept an electron.

Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons and is calculated as χ = (I + A) / 2.

Chemical Hardness (η): This parameter indicates the resistance to change in electron distribution and is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater chemical hardness.

These calculated parameters provide a quantitative basis for comparing the reactivity of this compound with other molecules.

Table 3: Predicted Quantum Chemical Descriptors for this compound

DescriptorPredicted Value (eV)
Ionization Potential (I)6.0 to 7.0
Electron Affinity (A)0.5 to 1.5
Electronegativity (χ)3.25 to 4.25
Chemical Hardness (η)2.25 to 3.25

Vibrational Mode and Frequency Analysis for Spectroscopic Correlation

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions.

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks for its functional groups. The C≡C triple bond stretching vibration is expected to appear in the region of 2100-2260 cm⁻¹. The N-H stretching vibrations of the primary amine group would be observed as two bands in the 3300-3500 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring are typically found around 3000-3100 cm⁻¹. The C-N stretching vibration would likely be in the 1020-1250 cm⁻¹ region. Bending vibrations for the N-H and C-H bonds would appear at lower frequencies.

Comparing the calculated vibrational frequencies with experimental spectra can aid in the structural confirmation of the molecule and the assignment of spectral bands to specific vibrational modes.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (amine)3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C≡C Stretch (alkyne)2100 - 2260
C-N Stretch1020 - 1250
N-H Bend (amine)1590 - 1650

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules.

Substrate-Enzyme Binding Interactions and Conformational Analysis for Related Amine Substrates

Given that many propargylamines exhibit inhibitory activity towards monoamine oxidases (MAO), molecular docking and molecular dynamics (MD) simulations are highly relevant for studying the potential interactions of this compound with these enzymes. nih.govnih.gov MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders. nih.gov

Molecular docking studies can predict the preferred binding orientation of this compound within the active site of MAO-A or MAO-B. The active sites of these enzymes are characterized by a hydrophobic cavity and a flavin adenine (B156593) dinucleotide (FAD) cofactor. It is anticipated that the phenyl group of this compound would engage in hydrophobic interactions with nonpolar residues in the active site. The amine group is likely to form hydrogen bonds with nearby amino acid residues or water molecules. The acetylenic moiety can also play a crucial role in binding and, in the case of irreversible inhibitors, covalent bond formation with the FAD cofactor.

Molecular dynamics simulations can further explore the stability of the enzyme-substrate complex over time. These simulations provide insights into the conformational changes that may occur upon binding and can help to identify key residues involved in the interaction. By observing the dynamic behavior of the ligand within the active site, researchers can gain a more comprehensive understanding of the binding mechanism and the factors that contribute to binding affinity and selectivity. Such studies on related propargylamine (B41283) derivatives have been instrumental in the rational design of potent and selective MAO inhibitors. nih.gov

Conformational Flexibility and Energetic Landscape Studies

Computational investigations into the conformational flexibility of this compound are crucial for understanding its molecular behavior and reactivity. While specific experimental or extensive theoretical studies on the conformational landscape of this compound are not widely available in peer-reviewed literature, theoretical methods can provide significant insights. The conformational freedom of this molecule primarily arises from the rotation around the C2-C3 and C4-N bonds.

The energetic landscape of this compound would be characterized by several local minima corresponding to different stable conformers. These conformers would differ in the relative orientation of the phenyl group and the amine group with respect to the rigid alkynyl backbone. Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for mapping the potential energy surface (PES) of such molecules. nih.gov By systematically rotating the dihedral angles associated with the flexible bonds and calculating the corresponding single-point energies, a detailed energetic landscape can be constructed.

The results of such an analysis would likely reveal the most stable conformer, which would be the one with the lowest energy, as well as the energy barriers for interconversion between different conformers. These energy barriers are indicative of the conformational flexibility of the molecule at a given temperature.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a conformational analysis of this compound. The dihedral angles (θ1 for H-C4-N-H and θ2 for C3-C4-C5-C6) define the conformation, and the relative energies are calculated with respect to the most stable conformer.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (θ1)Dihedral Angle (θ2)Relative Energy (kcal/mol)
1 60°90°0.00
2 180°90°1.25
3 -60°90°1.30
4 60°3.50
5 180°4.80

Reaction Pathway Modeling and Transition State Analysis

Theoretical Elucidation of Reaction Mechanisms and Activation Barriers

Theoretical modeling plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. By employing computational methods, it is possible to map out the entire reaction pathway, from reactants to products, including the identification of intermediates and transition states. researchgate.net This provides a molecular-level understanding of the reaction dynamics.

For instance, in a reaction involving the addition of a nucleophile to the alkyne moiety of this compound, computational studies can help determine whether the reaction proceeds via a concerted or a stepwise mechanism. The geometries of the transition states can be optimized, and their corresponding activation energies can be calculated. nih.gov The activation energy is a critical parameter that governs the rate of the reaction.

A hypothetical reaction of this compound with a generic electrophile (E+) is considered below to illustrate the insights that can be gained from reaction pathway modeling. The calculations would involve locating the transition state for the electrophilic attack on the alkyne and determining the activation barrier.

Table 2: Hypothetical Activation Barriers for a Reaction of this compound

Reaction StepDescriptionActivation Energy (kcal/mol)
TS1 Initial electrophilic attack on the alkyne15.8
TS2 Subsequent nucleophilic addition8.2

Prediction of Reaction Outcomes and Stereoselectivity

A significant application of computational chemistry in the study of this compound is the prediction of reaction outcomes and, where applicable, stereoselectivity. rsc.org By comparing the activation energies of competing reaction pathways, it is possible to predict the major product of a reaction.

For reactions that can lead to stereoisomeric products, computational methods can be used to predict the stereoselectivity. This is achieved by calculating the energies of the transition states leading to the different stereoisomers. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of the diastereomeric transition states.

For example, in a chiral environment, the reaction of this compound could lead to the formation of enantiomeric or diastereomeric products. Computational modeling can help in understanding the origin of the observed stereoselectivity by analyzing the non-covalent interactions in the transition states that favor the formation of one stereoisomer over the other.

The following hypothetical data table illustrates how computational chemistry can be used to predict the stereoselectivity of a reaction involving this compound.

Table 3: Hypothetical Prediction of Stereoselectivity

Transition StateProduct StereoisomerRelative Free Energy (kcal/mol)Predicted Product Ratio
TS-R R-enantiomer0.095
TS-S S-enantiomer1.55

Q & A

Q. What are the common synthetic routes for 4-Phenylbut-2-YN-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves alkyne functionalization and amine coupling. Two primary routes are:
  • Alkyne Amination : Reacting phenylacetylene derivatives with ammonia or primary amines under catalytic conditions (e.g., Cu(I) catalysts). This method offers modularity but may require inert atmospheres to prevent oxidation .
  • Sonogashira Coupling : Combining halogenated phenyl precursors with propargylamine derivatives using Pd/Cu catalysts. This approach is efficient for introducing aryl groups but requires careful control of solvent polarity (e.g., THF vs. DMF) to optimize regioselectivity .
    Table 1 : Comparison of Synthetic Routes
MethodCatalyst SystemSolventTypical Yield (%)Key Challenge
Alkyne AminationCuI, TMEDAToluene60–75Byproduct formation
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuIDMF70–85Sensitivity to oxygen

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : To identify alkyne protons (δ ~2.5–3.5 ppm) and phenyl/amine resonances. Deuterated chloroform (CDCl₃) is preferred for solubility .
  • IR Spectroscopy : Confirms C≡C stretching (~2100 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is pivotal for unambiguous structural determination. Key steps include:
  • Crystal Growth : Use slow evaporation in solvents like ethyl acetate/hexane mixtures to obtain diffraction-quality crystals.
  • Data Refinement : SHELXL (via Olex2 interface) refines positional and thermal parameters. For disordered alkyne moieties, restraints or split-site modeling may be required .
  • Validation : Check R-factors (R₁ < 0.05 for high-resolution data) and residual electron density maps to confirm absence of unmodeled solvent .

Q. What strategies address contradictory reactivity data in the synthesis of this compound analogs?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts or low yields) often arise from:
  • Substrate Purity : Trace moisture or oxygen in propargylamine precursors can deactivate catalysts. Use rigorous drying (e.g., molecular sieves) and Schlenk techniques .
  • Mechanistic Reassessment : Employ DFT calculations (e.g., Gaussian) to model transition states and identify competing pathways.
  • Reproducibility Protocols : Standardize reaction monitoring (TLC, GC-MS) and replicate experiments across multiple batches to isolate variables .

Q. How does steric hindrance from the phenyl group influence the compound’s biological interactions?

  • Methodological Answer : The phenyl moiety’s steric bulk can modulate binding affinity in biological targets. To assess this:
  • Molecular Docking : Use AutoDock Vina to simulate interactions with receptor sites (e.g., amine transporters). Compare with less hindered analogs.
  • Competitive Binding Assays : Radiolabeled ligands (e.g., ³H-tyramine) quantify displacement efficiency in vitro. Reduced binding may indicate steric clashes .

Data Contradiction and Resolution

Q. How to reconcile conflicting NMR data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR assignments often stem from dynamic processes (e.g., rotamer interconversion). Solutions include:
  • Variable Temperature NMR : Cool samples to –40°C to "freeze" conformers and resolve splitting.
  • COSY/NOESY : Identify through-space correlations to distinguish between regioisomers or tautomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.